molecular formula C18H24Cl2N2O B1233433 Tocris-0699

Tocris-0699

Cat. No.: B1233433
M. Wt: 355.3 g/mol
InChI Key: GHCCBWMZKJQGLS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BRL-52537 is a synthetic compound known for its potent and highly selective action as a kappa-opioid receptor agonist. It has been extensively studied for its neuroprotective effects in various animal models, particularly in the context of cerebral ischemia and reperfusion injury. The compound’s chemical structure is characterized by the presence of a dichlorophenyl group and a piperidine ring, making it a unique and valuable tool in neuropharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRL-52537 involves several key steps, starting with the preparation of the dichlorophenylacetyl intermediate. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction typically requires the use of organic solvents and catalysts to ensure high yield and purity. The specific reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product with minimal impurities .

Industrial Production Methods

While detailed industrial production methods for BRL-52537 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves the use of larger reaction vessels, precise control of reaction parameters, and purification steps such as recrystallization and chromatography to obtain the compound in bulk quantities suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

BRL-52537 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of BRL-52537, each with potentially different pharmacological properties. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .

Mechanism of Action

BRL-52537 exerts its effects primarily through the activation of kappa-opioid receptors. Upon binding to these receptors, the compound modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of potassium channels. This leads to a reduction in neuronal excitability and the attenuation of ischemia-evoked nitric oxide production. Additionally, BRL-52537 has been shown to upregulate phosphorylated signal transducer and activator of transcription-3, contributing to its neuroprotective effects .

Comparison with Similar Compounds

BRL-52537 is unique in its high selectivity and potency as a kappa-opioid receptor agonist. Similar compounds include:

Compared to these compounds, BRL-52537 stands out due to its higher selectivity for kappa-opioid receptors and its extensive use in neuroprotection research .

Properties

Molecular Formula

C18H24Cl2N2O

Molecular Weight

355.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C18H24Cl2N2O/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21/h6-7,11,15H,1-5,8-10,12-13H2/t15-/m0/s1

InChI Key

GHCCBWMZKJQGLS-HNNXBMFYSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl

Synonyms

1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine
BRL 52537
BRL-52537
BRL52537

Origin of Product

United States

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